5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and four methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized by introducing methoxy and methyl groups onto a benzene ring through electrophilic aromatic substitution reactions.
Cyclohexane Ring Formation: The cyclohexane ring is formed by cyclization reactions, often involving the use of cyclohexanone as a starting material.
Coupling of Rings: The phenyl and cyclohexane rings are coupled through a series of reactions, including Friedel-Crafts acylation and subsequent reduction steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and methyl iodide (CH3I) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenyl rings.
Scientific Research Applications
5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. The methoxy and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclohexane ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3,5-dimethylphenylcyclohexane-1,3-dione
- 2,3,5,6-Tetramethylphenylcyclohexane-1,3-dione
Uniqueness
5-(2-Methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is unique due to the specific arrangement of methoxy and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties compared to similar compounds
Properties
CAS No. |
88176-49-2 |
---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
5-(2-methoxy-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C17H22O3/c1-9-10(2)12(4)17(20-5)16(11(9)3)13-6-14(18)8-15(19)7-13/h13H,6-8H2,1-5H3 |
InChI Key |
VTSBETLEERUNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C2CC(=O)CC(=O)C2)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.